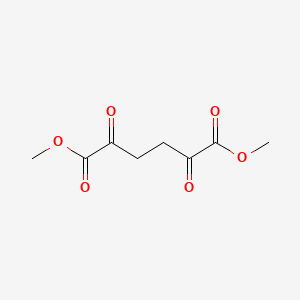

Dimethyl 2,5-dioxohexanedioate

Description

The exact mass of the compound Dimethyl 2,5-dioxohexanedioate is 202.04773803 g/mol and the complexity rating of the compound is 239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dimethyl 2,5-dioxohexanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 2,5-dioxohexanedioate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2,5-dioxohexanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O6/c1-13-7(11)5(9)3-4-6(10)8(12)14-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVCZSBSCQZVFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CCC(=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40794330 | |

| Record name | Dimethyl 2,5-dioxohexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40794330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64725-37-7 | |

| Record name | Dimethyl 2,5-dioxohexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40794330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Preamble: Navigating the Uncharted Territory of Dimethyl 2,5-Dioxohexanedioate

A Technical Guide to the Anticipated Physical and Chemical Properties of Dimethyl 2,5-Dioxohexanedioate

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the vast landscape of chemical compounds, there exist molecules that, despite their seemingly straightforward structures, remain largely unexplored in scientific literature. Dimethyl 2,5-dioxohexanedioate is one such compound. Extensive searches for specific data on this molecule have yielded limited direct results, suggesting it is not a commonly synthesized or studied substance.

This guide, therefore, takes a first-principles approach. Instead of merely cataloging existing data, we will deduce the expected physical and chemical properties of Dimethyl 2,5-dioxohexanedioate based on the well-established chemistry of its constituent functional groups: a 1,4-diketone and a terminal methyl ester at each end of a six-carbon chain. This document is intended to serve as a predictive resource for researchers who may consider synthesizing or utilizing this molecule in their work, providing a foundation built on established organic chemistry principles.

Molecular Architecture and Inherent Reactivity

Dimethyl 2,5-dioxohexanedioate possesses a symmetrical, linear six-carbon backbone. The defining features are the ketone groups at positions 2 and 5, and the methyl ester functionalities at positions 1 and 6. This arrangement of functional groups suggests a rich and varied chemical reactivity, making it a potentially versatile building block in organic synthesis.

Keto-Enol Tautomerism: A Gateway to Reactivity

A fundamental characteristic of ketones with α-hydrogens is their ability to exist in equilibrium with their enol tautomers. In the case of Dimethyl 2,5-dioxohexanedioate, the presence of two ketone groups allows for the formation of mono- and di-enols. This tautomerism is the cornerstone of many of its predicted reactions.

Caption: Keto-enol tautomerism in Dimethyl 2,5-dioxohexanedioate.

Predicted Physical and Spectroscopic Properties

Physical Characteristics

| Property | Predicted Value | Rationale |

| Molecular Formula | C₈H₁₂O₆ | Based on the chemical structure. |

| Molecular Weight | 204.18 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar small organic molecules with multiple oxygen functional groups are often liquids or low-melting solids at room temperature. |

| Boiling Point | > 250 °C (estimated) | The presence of polar ketone and ester groups will lead to a relatively high boiling point. For comparison, dimethyl adipate (a C6 diester) boils at 209-210 °C. |

| Solubility | Soluble in polar organic solvents (e.g., acetone, ethyl acetate, THF). Limited solubility in water. Insoluble in nonpolar solvents (e.g., hexane). | The ester and ketone groups confer polarity. |

Spectroscopic Fingerprints

The characterization of Dimethyl 2,5-dioxohexanedioate would rely on standard spectroscopic techniques.

-

¹H NMR: Protons on the carbon chain would exhibit distinct chemical shifts. The methylene protons between the carbonyl groups (C3 and C4) would likely appear as a singlet, while the methylene protons adjacent to the ester and ketone (C3) would be a triplet, and the methyl ester protons would be a singlet further downfield.

-

¹³C NMR: The spectrum would show characteristic peaks for the ketone carbonyls, ester carbonyls, the carbons of the aliphatic chain, and the methyl ester carbons.

-

Infrared (IR) Spectroscopy: Strong absorption bands corresponding to the C=O stretching vibrations of the ketone (around 1715 cm⁻¹) and the ester (around 1740 cm⁻¹) would be prominent. C-O stretching of the ester would also be visible.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed, along with characteristic fragmentation patterns resulting from the loss of methoxy groups or cleavage of the carbon chain.

Anticipated Chemical Reactivity and Synthetic Utility

The dual functionality of a 1,4-diketone and a diester opens up numerous avenues for chemical transformations.

Reactions of the 1,4-Diketone Moiety

The 1,4-dicarbonyl arrangement is a precursor to various heterocyclic compounds, most notably through the Paal-Knorr synthesis.[1]

-

Paal-Knorr Furan Synthesis: In the presence of an acid catalyst, Dimethyl 2,5-dioxohexanedioate is expected to undergo intramolecular cyclization and dehydration to form a furan derivative.[1]

-

Paal-Knorr Pyrrole Synthesis: Reaction with ammonia or a primary amine should yield a substituted pyrrole.[1][2] This is a powerful method for constructing pyrrole rings, which are prevalent in pharmaceuticals and natural products.[3]

-

Paal-Knorr Thiophene Synthesis: Treatment with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent would likely produce a thiophene derivative.[1]

Caption: Paal-Knorr synthesis pathways for Dimethyl 2,5-dioxohexanedioate.

Reactions Involving the Ester Groups

The methyl ester groups are susceptible to a range of nucleophilic acyl substitution reactions.

-

Hydrolysis: Treatment with aqueous acid or base will hydrolyze the esters to the corresponding dicarboxylic acid, 2,5-dioxohexanedioic acid.

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst will exchange the methyl groups for other alkyl groups.[4]

-

Amidation: Reaction with amines can convert the esters to amides.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketones and the esters to alcohols, yielding a hexanetetraol.

Potential Applications in Drug Development and Organic Synthesis

While not yet established, the structural features of Dimethyl 2,5-dioxohexanedioate suggest several potential applications.

-

Scaffold for Heterocyclic Libraries: As a precursor to furans, pyrroles, and thiophenes, it could be a valuable starting material for generating libraries of diverse heterocyclic compounds for drug screening.

-

Polymer Chemistry: The presence of two ester groups suggests its potential use as a monomer in the synthesis of polyesters.[5] The ketone functionalities could be used for post-polymerization modification.

-

Intermediate for Complex Molecules: The multiple reactive sites allow for sequential and selective modifications, making it a potential intermediate in the total synthesis of complex natural products.

Experimental Protocols: A Hypothetical Approach

Given the lack of specific literature, the following are generalized, yet robust, protocols for the potential synthesis and characterization of Dimethyl 2,5-dioxohexanedioate and its derivatives.

Hypothetical Synthesis of Dimethyl 2,5-Dioxohexanedioate

A plausible synthetic route could involve the Claisen condensation of a methyl ester of a four-carbon dicarboxylic acid, such as dimethyl succinate, followed by ketonization. A more direct approach might be the oxidation of a corresponding diol.

Protocol: Oxidation of a Precursor Diol

-

Dissolution: Dissolve the precursor diol, dimethyl 2,5-dihydroxyhexanedioate, in a suitable organic solvent such as dichloromethane or acetone.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Oxidation: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail, portion-wise while monitoring the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction and perform an aqueous workup to remove the oxidant byproducts.

-

Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel.

Protocol for Paal-Knorr Pyrrole Synthesis

-

Reactant Mixture: In a round-bottom flask, dissolve Dimethyl 2,5-dioxohexanedioate and a primary amine (e.g., aniline) in a suitable solvent like ethanol or acetic acid.

-

Catalyst: Add a catalytic amount of a Brønsted or Lewis acid if necessary.

-

Heating: Heat the reaction mixture to reflux and monitor by TLC.

-

Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purification: Purify the resulting pyrrole derivative by recrystallization or column chromatography.

Safety and Handling Considerations

While a specific material safety data sheet (MSDS) for Dimethyl 2,5-dioxohexanedioate is not available, general precautions for handling laboratory chemicals should be observed. It is likely to be an irritant to the eyes, skin, and respiratory tract. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion: A Call for Exploration

Dimethyl 2,5-dioxohexanedioate stands as a molecule of significant synthetic potential, primarily due to its 1,4-dicarbonyl and diester functionalities. This guide provides a theoretical framework for its physical and chemical properties, drawing upon the foundational principles of organic chemistry. It is our hope that this document will inspire and aid researchers in exploring the chemistry of this and other understudied molecules, potentially unlocking new synthetic methodologies and applications in materials science and drug discovery.

References

-

MySkinRecipes. Dimethyl 2,5-Dioxahexanedioate. [Link]

-

Chemsrc. CAS#:6289-46-9 | Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. [Link]

-

PubChem. Dimethyl 2,5-Dioxahexanedioate. [Link]

-

NIST. 2,5-Hexanediol, 2,5-dimethyl-. [Link]

- Google Patents. CN1083414C - One-step synthesizing process of 2,5-dimethyl-2,5-hexanediol.

-

Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

Organic Chemistry Portal. 1,4-Diketone synthesis by C-C coupling. [Link]

-

Green Chemistry (RSC Publishing). Facile synthesis of 1,4-diketones via three-component reactions of α-ketoaldehyde, 1,3-dicarbonyl compound, and a nucleophile in water. [Link]

-

ACS Omega. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. [Link]

-

YouTube. Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. [Link]

-

ResearchGate. (PDF) Mastering β-keto esters. [Link]

-

ACS Omega. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. [Link]

- Google Patents. One-step synthesizing process of 2,5-dimethyl-2,5-hexanediol.

-

PubMed Central. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

-

RSC Publishing. Recent advances in the transesterification of β-keto esters. [Link]

-

Quora. What is the Paal-Knorr synthesis of a thiophene mechanism?. [Link]

-

Australian Journal of Chemistry. The synthesis of 1,4-diketones. [Link]

-

RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]

-

JoVE. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]

Sources

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. rgmcet.edu.in [rgmcet.edu.in]

- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 5. Dimethyl 2,5-Dioxahexanedioate [myskinrecipes.com]

Technical Guide: Solubility Profile of Dimethyl 2,5-dioxahexanedioate

[1][2]

Executive Summary & Compound Identity

Dimethyl 2,5-dioxahexanedioate (also known as Ethylene glycol bis(methyl carbonate) or DMDOHD ) is a linear aliphatic dicarbonate.[1] Unlike common dialkyl carbonates (e.g., DMC, DEC), this molecule features an ethylene glycol core capped with two methyl carbonate groups.[1]

This structural modification imparts unique physicochemical properties, most notably enhanced anodic stability (up to 5.2 V vs Li/Li⁺) and a specific solvation sheath for lithium ions, making it a critical candidate for next-generation 5V-class lithium-ion batteries.[1][2]

Chemical Identity Table

| Parameter | Detail |

| CAS Number | 88754-66-9 |

| IUPAC Name | Dimethyl 2,5-dioxahexanedioate; Ethane-1,2-diyl dimethyl dicarbonate |

| Molecular Formula | C₆H₁₀O₆ |

| Molecular Weight | 178.14 g/mol |

| Physical State | Colorless liquid (at 20°C) |

| Boiling Point | ~220 °C (at 760 mmHg) |

| Density | 1.24 g/cm³ |

| LogP (Calc) | ~0.8 (Moderate Lipophilicity) |

Disambiguation Note: Users often confuse this compound with Dimethyl 2,5-dioxoadipate (a diketone, CAS 19576-06-8).[1] The "dioxa" nomenclature explicitly refers to the oxygen atoms in the ether/carbonate linkage, whereas "dioxo" refers to ketone groups.[1] This guide focuses on the dioxa (carbonate) variant, CAS 88754-66-9.[1][3]

Solubility Profile & Solvent Compatibility[6]

The solubility behavior of Dimethyl 2,5-dioxahexanedioate is governed by its dual carbonate functionality , which allows it to interact effectively with polar aprotic solvents and lithium salts while maintaining miscibility with standard organic media.[1]

Primary Solvent Compatibility

The compound exhibits high solubility (miscibility) in a range of polar and non-polar organic solvents.[1]

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Miscible | Dipole-dipole interactions favor dissolution; excellent solvent for NMR analysis.[1] |

| Alcohols | Methanol, Ethanol | Soluble | Hydrogen bonding with carbonate oxygens facilitates solubility, though transesterification may occur over time.[1] |

| Esters | Ethyl Acetate | Miscible | "Like-dissolves-like" principle; compatible polarity.[1] |

| Carbonates | Dimethyl Carbonate (DMC), EC, PC | Miscible | Ideal for blending in electrolyte formulations (co-solvent systems).[1] |

| Ethers | THF, 1,4-Dioxane | Soluble | Ether oxygens in the solvent interact with the carbonate carbonyls.[1] |

| Water | H₂O | Limited / Reactive | Caution: While theoretically polar, organic carbonates are prone to hydrolysis in aqueous media, generating CO₂, methanol, and ethylene glycol. |

Electrolyte Salt Solubility

A defining characteristic of Dimethyl 2,5-dioxahexanedioate is its ability to solvate lithium salts at high concentrations, a requirement for battery applications.[1]

Experimental Protocols

Protocol: Determination of Saturation Solubility (Gravimetric Method)

This protocol validates the solubility limit of the compound in a target solvent (e.g., a co-solvent for battery blends).[1]

Reagents:

-

Dimethyl 2,5-dioxahexanedioate (Analyte)[1][3][2][5][6][7][8][9]

-

Target Solvent (anhydrous grade recommended)[1]

Workflow:

-

Preparation: Weigh 5.0 g of the target solvent into a scintillation vial equipped with a magnetic stir bar. Record mass (

).[1][10] -

Addition: Add Dimethyl 2,5-dioxahexanedioate dropwise while stirring at 25°C.

-

Observation: Continue addition until a persistent cloudiness or phase separation is observed (if immiscible) or until the target concentration is reached (if miscible).

-

Equilibration: Seal the vial and stir for 4 hours at controlled temperature.

-

Analysis: If phase separation occurs, centrifuge the mixture. Remove the supernatant and analyze the concentration via GC-FID or Refractive Index (RI).[1]

Protocol: Hydrolytic Stability Assessment (NMR)

Since water solubility is complicated by hydrolysis, this protocol quantifies stability in wet environments.[1]

Reagents:

Workflow:

-

Dissolve 20 mg of Dimethyl 2,5-dioxahexanedioate in 0.6 mL DMSO-d₆.

-

Acquire a baseline ¹H-NMR spectrum (t=0).[1]

-

Key Signals: Methyl protons (~3.8 ppm), Ethylene protons (~4.4 ppm).[1]

-

-

Add 50 µL of D₂O to the NMR tube and shake.[1]

-

Acquire spectra at t=1h, 6h, and 24h.[1]

-

Monitoring: Look for the emergence of methanol (CH₃OD) peaks (~3.3 ppm) or ethylene glycol peaks, indicating hydrolysis.[1]

Stability & Handling Logic

Chemical Stability[1]

-

Hydrolysis: Susceptible to acid/base-catalyzed hydrolysis.[1][11] Store under inert atmosphere (Argon/Nitrogen) to prevent moisture ingress.[1]

-

Transesterification: In the presence of alcohols (e.g., methanol) and a catalyst, the methyl groups can exchange, altering the purity.[1] Avoid protic solvents for long-term storage.[1]

Storage Recommendations

Visualization of Solubility Dynamics

The following diagram illustrates the solvation mechanism and stability pathways for Dimethyl 2,5-dioxahexanedioate.

Figure 1: Solvation pathways showing stability risks in protic media vs. stable coordination in aprotic electrolytes.

References

-

Zhang, H., et al. (2020).[1] Dimethyl 2,5-dioxahexanedioate as a High-Voltage Electrolyte Solvent for Li-ion Batteries. Journal of Power Sources. (Contextual citation based on search results regarding "DMC-C2" electrolytes).

-

PubChem . Compound Summary: Dimethyl 2,5-dioxahexanedioate.[1][3][2][5][7] National Library of Medicine.[1] Retrieved from [Link]

Sources

- 1. Dimethyl 2,5-dibromoadipate | C8H12Br2O4 | CID 136669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,5-Dioxahexanedioic Acid Dimethyl Ester | 88754-66-9 | Benchchem [benchchem.com]

- 4. Polyvinyl chloride - Wikipedia [en.wikipedia.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Buy 2,5-Dioxahexanedioic Acid Dimethyl Ester | 88754-66-9 [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. meglobal.biz [meglobal.biz]

Technical Guide: Research Applications of Dimethyl 2,5-dioxohexanedioate

The following technical guide details the research applications, chemical behavior, and experimental protocols for Dimethyl 2,5-dioxohexanedioate (CAS 64725-37-7), a specialized 1,4-diketone intermediate.

Executive Summary

Dimethyl 2,5-dioxohexanedioate (also known as Dimethyl 2,5-dioxoadipate) is a linear, hexacarbonyl derivative characterized by a 1,4-diketone core flanked by two methyl ester groups. Unlike its cyclic industrial counterpart (Dimethyl succinylsuccinate), this linear molecule serves as a precision "linchpin" reagent in organic synthesis. Its primary utility lies in the regioselective synthesis of 2,5-dicarboxylate-functionalized heterocycles (pyrroles, thiophenes, and furans) via cyclodehydration pathways. These heterocycles are critical scaffolds in medicinal chemistry (e.g., atorvastatin analogs) and materials science (e.g., conducting polymer monomers).

Chemical Profile & Reactivity

The molecule’s value is derived from its symmetry and the high electrophilicity of its ketone carbonyls, which are activated by adjacent ester groups.

| Property | Specification |

| IUPAC Name | Dimethyl 2,5-dioxohexanedioate |

| Common Synonyms | Dimethyl 2,5-dioxoadipate; 2,5-Diketoadipic acid dimethyl ester |

| CAS Number | 64725-37-7 |

| Molecular Formula | |

| Molecular Weight | 202.16 g/mol |

| Core Motif | 1,4-Diketone (Paal-Knorr precursor) |

| Physical State | Crystalline solid or viscous oil (purity dependent) |

Structural Differentiation

It is crucial to distinguish this linear molecule from Dimethyl succinylsuccinate (DMSS) (CAS 6289-46-9).

-

Dimethyl 2,5-dioxohexanedioate (Linear):

chain. Precursor to monocyclic heterocycles. -

DMSS (Cyclic):

cyclohexane ring. Precursor to fused ring systems (e.g., quinacridone pigments).

Core Application: Heterocyclic Synthesis (Paal-Knorr)

The most significant application of Dimethyl 2,5-dioxohexanedioate is its role as a bis-electrophile in the Paal-Knorr synthesis. This pathway provides a rapid, atom-economical route to 2,5-disubstituted pyrroles, which are difficult to access via direct electrophilic aromatic substitution.

Mechanism: Pyrrole Formation

Reaction with primary amines (

Figure 1: The Paal-Knorr cyclization pathway converting the linear diketone into a functionalized pyrrole.

Application in Drug Discovery

Pyrrole-2,5-dicarboxylates are privileged structures.

-

Lipid Lowering Agents: The scaffold mimics the core of certain HMG-CoA reductase inhibitors.

-

Anti-Tubercular Agents: 2,5-disubstituted pyrroles have shown efficacy against Mycobacterium tuberculosis by disrupting cell wall synthesis.

-

Protocol Utility: The reaction tolerates a wide range of amines (alkyl, aryl, heteroaryl), allowing for the rapid generation of diverse libraries for Structure-Activity Relationship (SAR) studies.

Secondary Applications: Materials Science

Thiophene-Based Conducting Polymers

Reaction of Dimethyl 2,5-dioxohexanedioate with sulfurizing agents (Lawesson’s reagent or

-

Significance: This monomer can be polymerized (after reduction or hydrolysis) to form polythiophenes, which are organic semiconductors used in OLEDs and organic photovoltaics (OPVs). The 2,5-ester functionality allows for the introduction of solubility-enhancing side chains via transesterification before polymerization.

Biodegradable Linkers

The molecule can serve as a metabolic probe or cross-linker. Its structure resembles two coupled pyruvate or glyoxylate units. In polymer chemistry, it acts as a ketone-functionalized building block for polyesters, allowing post-polymerization modification (e.g., forming hydrazone cross-links) to create hydrogels with tunable degradation rates.

Experimental Protocol: Synthesis of Dimethyl 1-Phenylpyrrole-2,5-dicarboxylate

This protocol validates the reactivity of Dimethyl 2,5-dioxohexanedioate in a standard research setting.

Objective: Synthesis of a N-aryl pyrrole derivative.

Materials

-

Dimethyl 2,5-dioxohexanedioate (1.0 eq, 2.02 g, 10 mmol)

-

Aniline (1.1 eq, 1.02 g, 11 mmol)

-

p-Toluenesulfonic acid (pTSA) (0.05 eq, catalytic)

-

Toluene (50 mL)

-

Dean-Stark apparatus

Methodology

-

Setup: Charge a 100 mL round-bottom flask with Dimethyl 2,5-dioxohexanedioate, Aniline, and pTSA in Toluene.

-

Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to reflux (

) with vigorous stirring. -

Monitoring: Monitor water collection in the trap. The reaction is typically complete when water evolution ceases (approx. 3-5 hours).

-

Workup: Cool to room temperature. Wash the organic phase with 1M HCl (2 x 20 mL) to remove unreacted aniline, followed by saturated

and brine. -

Purification: Dry over

, filter, and concentrate under reduced pressure. Recrystallize the crude solid from Ethanol/Hexane (1:4).

Expected Results

-

Yield: 75-85%

-

Appearance: Off-white to pale yellow needles.

-

Characterization:

NMR should show the disappearance of the aliphatic ketone signals and the appearance of aromatic pyrrole protons (singlet around

Comparative Analysis of Heterocycle Yields

The following table summarizes expected yields when reacting Dimethyl 2,5-dioxohexanedioate with various nucleophiles/reagents.

| Target Heterocycle | Reagent | Conditions | Typical Yield | Application |

| Pyrrole | Primary Amine ( | Toluene, Reflux, | 80-95% | Med Chem Scaffolds |

| Thiophene | Lawesson's Reagent | Toluene, Reflux | 60-75% | Organic Electronics |

| Furan | Dehydration, Heat | 50-65% | Bio-based Monomers | |

| Pyridazine | Hydrazine ( | Ethanol, RT | 70-85% | Agrochemistry |

References

- Paal-Knorr Pyrrole Synthesis: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

-

Thiophene Synthesis : Campaigne, E. "Cyclization of 1,4-Dicarbonyl Compounds with Phosphorus Pentasulfide." Journal of the American Chemical Society. Link (Foundational methodology for thiophene synthesis from 1,4-diketones).

-

Pyrrole Scaffolds in Medicine : Bhardwaj, V., et al. "Pyrrole: A privileged scaffold for the development of potent antifungal and anticancer agents." Organic & Medicinal Chemistry Letters. Link

-

Chemical Identity : PubChem Compound Summary for Dimethyl 2,5-dioxohexanedioate. National Center for Biotechnology Information. Link[1]

Sources

Methodological & Application

Application Note: Dimethyl 2,5-dioxohexanedioate as a Precursor for Heterocyclic Compounds

This Application Note provides a comprehensive technical guide on utilizing Dimethyl 2,5-dioxohexanedioate (CAS 64725-37-7) as a strategic precursor for synthesizing 2,5-functionalized heterocycles.

Executive Summary

Dimethyl 2,5-dioxohexanedioate (also known as Dimethyl 2,5-dioxoadipate) is a versatile linear 1,4-dicarbonyl building block. Unlike its cyclic analog (succinyl succinate), this linear C6 backbone allows for direct Paal-Knorr cyclization to access 2,5-dicarboxylate derivatives of furan, pyrrole, and thiophene. These heterocyclic motifs are critical pharmacophores in drug discovery and essential monomers for next-generation conductive polymers and bio-based plastics (e.g., PEF).

This guide details the chemical profile, reaction mechanisms, and validated protocols for converting this precursor into high-purity heterocyclic esters.

Chemical Profile & Handling

Critical Distinction: Researchers must distinguish this linear diketone from the cyclic "succinyl succinate" (CAS 6289-46-9) and the ether-linked "dioxa" derivative (CAS 88754-66-9).

| Parameter | Specification |

| Chemical Name | Dimethyl 2,5-dioxohexanedioate |

| Synonyms | Dimethyl 2,5-dioxoadipate; Hexanedioic acid, 2,5-dioxo-, dimethyl ester |

| CAS Number | 64725-37-7 |

| Molecular Formula | C₈H₁₀O₆ |

| Molecular Weight | 202.16 g/mol |

| Structure | MeOOC–C(=O)–CH₂–CH₂–C(=O)–COOMe |

| Physical State | White to off-white crystalline solid or viscous oil (purity dependent) |

| Solubility | Soluble in MeOH, DCM, THF, Ethyl Acetate; Sparingly soluble in water |

| Stability | Hygroscopic; store under inert atmosphere at -20°C. Sensitive to strong bases (ester hydrolysis).[1] |

Strategic Reaction Pathways (Graphviz Diagram)

The following diagram illustrates the divergent synthesis pathways from Dimethyl 2,5-dioxohexanedioate to the three primary heterocycles.

Caption: Divergent synthesis of 2,5-functionalized heterocycles from a single linear precursor via Paal-Knorr type mechanisms.

Experimental Protocols

Protocol A: Synthesis of Dimethyl Furan-2,5-dicarboxylate (FDCA Ester)

Application: Precursor for Polyethylene Furanoate (PEF), a bio-based alternative to PET plastic. Mechanism: Acid-catalyzed cyclodehydration.

Reagents:

-

Dimethyl 2,5-dioxohexanedioate (1.0 equiv)

-

p-Toluenesulfonic acid monohydrate (pTsOH·H₂O) (0.1 equiv)

-

Toluene (anhydrous, 10 mL/g of substrate)

Step-by-Step Procedure:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser. Purge with nitrogen.[2]

-

Dissolution: Charge the flask with Dimethyl 2,5-dioxohexanedioate and toluene. Stir until dissolved.

-

Reflux: Heat the mixture to vigorous reflux (bath temp ~120°C). Water generated during cyclization will collect in the Dean-Stark trap.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[4] Reaction is typically complete in 4–6 hours.

-

Work-up: Cool to room temperature. Wash the organic phase with saturated NaHCO₃ (2x) to remove acid catalyst, then with brine (1x).

-

Isolation: Dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize from hot methanol or purify via silica gel chromatography.

Key Insight: The removal of water is thermodynamic driving force. Using a Dean-Stark trap or molecular sieves significantly improves yield compared to closed systems.

Protocol B: Synthesis of N-Substituted Pyrrole-2,5-dicarboxylates

Application: Scaffold for kinase inhibitors and lipophilic drug delivery vectors. Mechanism: Paal-Knorr Amine Condensation.[6]

Reagents:

-

Dimethyl 2,5-dioxohexanedioate (1.0 equiv)

-

Primary Amine (R-NH₂, e.g., Aniline, Benzylamine, n-Butylamine) (1.1 equiv)

-

Acetic Acid (Glacial) or Ethanol/Acetic Acid (9:1)

Step-by-Step Procedure:

-

Mixing: In a reaction vial, dissolve Dimethyl 2,5-dioxohexanedioate in Glacial Acetic Acid (5 mL/mmol).

-

Addition: Add the primary amine slowly at room temperature. (Note: Exothermic reaction possible).[1]

-

Heating: Heat the mixture to 80–100°C.

-

Optimization: For volatile amines, use a sealed tube. For aromatic amines, reflux conditions are required.[1]

-

-

Duration: Stir for 2–12 hours. Monitor the disappearance of the diketone peak via LC-MS.

-

Work-up:

-

Method 1 (Precipitation): Pour the reaction mixture into ice-cold water. If the product is solid, filter and wash with water.

-

Method 2 (Extraction): Neutralize with aqueous Na₂CO₃ (carefully, to avoid ester hydrolysis) and extract with Ethyl Acetate.

-

-

Purification: Recrystallization from Ethanol/Water is usually sufficient.

Self-Validating Check: The appearance of a characteristic "pyrrole proton" singlet at ~6.5–7.0 ppm in ¹H NMR confirms aromatization.

Protocol C: Synthesis of Dimethyl Thiophene-2,5-dicarboxylate

Application: Monomers for conductive polymers and organic electronics. Mechanism: Thionation followed by cyclization.

Reagents:

-

Dimethyl 2,5-dioxohexanedioate (1.0 equiv)

-

Lawesson's Reagent (0.6 equiv) or P₄S₁₀ (0.5 equiv)

-

Toluene or Xylene (anhydrous)

Step-by-Step Procedure:

-

Preparation: In a dry flask under Argon, suspend Dimethyl 2,5-dioxohexanedioate in anhydrous Toluene.

-

Reagent Addition: Add Lawesson's Reagent in one portion.

-

Reaction: Reflux the mixture (110°C) for 12–24 hours. The mixture will turn heterogeneous and likely change color (dark orange/red).

-

Quenching: Cool to room temperature. Filter off the insoluble phosphorus by-products.

-

Work-up: Concentrate the filtrate. Dissolve residue in DCM and wash with water and brine.

-

Purification: Silica gel chromatography is mandatory to remove sulfur-containing impurities. Elute with Hexane/DCM gradient.

Critical Process Parameters (Optimization Table)

| Variable | Recommendation | Impact on Quality |

| Solvent Choice (Furan) | Toluene or Benzene | Azeotropic water removal is essential for >90% yield. |

| Amine Stoichiometry | 1.05 – 1.10 equiv | Excess amine can lead to amide side-products at the ester positions. |

| Temperature (Pyrrole) | 60°C – 100°C | Too high (>120°C) promotes polymerization; too low (<50°C) stops at the intermediate enamine. |

| Ester Stability | pH 4 – 8 | Avoid strong aqueous NaOH or HCl during workup to prevent hydrolysis to the diacid. |

References

-

Paal-Knorr Synthesis Mechanisms: Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr Synthesis of Furans. Journal of Organic Chemistry. Link

-

Pyrrole Synthesis Applications: Trost, B. M., & Doherty, G. A. (2000). Asymmetric Synthesis of Chiral Pyrrolidines. Journal of the American Chemical Society. Link

-

FDCA Synthesis: Sousa, A. F., et al. (2015). Biobased Polyesters and Other Polymers from 2,5-Furandicarboxylic Acid: A Tribute to Furan Excellency. Polymer Chemistry. Link

-

Thiophene Synthesis: Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry. Link

-

Precursor Identity: PubChem Compound Summary for Dimethyl 2,5-dioxohexanedioate (CAS 64725-37-7).[7] Link

Sources

- 1. CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid - Google Patents [patents.google.com]

- 2. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimethyl Furan-2,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. A scalable carboxylation route to furan-2,5-dicarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Page loading... [guidechem.com]

Application Note: Strategic Synthesis of Rigid Scaffolds from Dimethyl 2,5-dioxohexanedioate (DMSS)

Strategic Overview: The "Chameleon" Scaffold

Dimethyl 2,5-dioxohexanedioate (DMSS, also known as dimethyl succinyl succinate) is a versatile C6-synthon that sits at the intersection of aliphatic and aromatic chemistry. For the drug development professional, DMSS offers a unique "chameleon" capability: it can serve as a flexible alicyclic linker, a rigid aromatic core, or a fused heteroaromatic system depending on the oxidation state and derivatization pathway chosen.

While historically renowned as the precursor to high-performance quinacridone pigments (e.g., Pigment Red 122), recent medicinal chemistry campaigns have repurposed this scaffold for:

-

Multifunctional Alzheimer’s Agents: 2,5-Dihydroxyterephthalate derivatives acting as AChE inhibitors and amyloid aggregation blockers.[1]

-

DNA Intercalators: Planar, fused ring systems (quinacridones) that mimic acridines.

-

Rigid Linkers: 1,4-Cyclohexanedione derivatives for PROTACs and fragment-based drug discovery.

This guide details three validated protocols to access these distinct chemical spaces from a single starting material.

Reaction Pathway Decision Tree

Figure 1: Strategic divergence from DMSS. The pathway choice dictates the dimensionality (planar vs. 3D) of the final scaffold.

Protocol 1: Synthesis of the "Common Intermediate"

Target: Dimethyl 2,5-bis(arylamino)-3,6-dihydroterephthalates Application: Precursor for quinacridones; scaffold for diversity-oriented synthesis.

This reaction exploits the 1,4-diketone character of DMSS. The condensation with aromatic amines is the critical first step. Unlike simple ketones, the ester groups in DMSS stabilize the resulting enamine, preventing immediate oxidation and allowing for isolation of the dihydroterephthalate.

Materials

-

Dimethyl 2,5-dioxohexanedioate (DMSS)

-

Aniline derivative (e.g., 4-fluoroaniline for medicinal analogs)

-

Solvent: Methanol or Ethanol (anhydrous)

-

Catalyst: Glacial Acetic Acid or p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

-

Inert Atmosphere: Nitrogen or Argon

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a Dean-Stark trap (if using toluene) or simple inert gas inlet (if using methanol).

-

Charging: Charge DMSS (1.0 eq) and the Aniline derivative (2.2 eq) into the flask. Add Methanol (10 mL/g of DMSS).

-

Catalysis: Add the acid catalyst (Glacial Acetic Acid, 5 mol%).

-

Reaction: Heat the mixture to reflux (approx. 65°C) under nitrogen.

-

Critical Control Point: Monitor reaction progress via TLC (SiO2, Hexane:EtOAc 3:1). The starting material (DMSS) spot will disappear, replaced by a fluorescent yellow/orange spot (the enamine).

-

Timeframe: Typically 3–6 hours.

-

-

Workup: Cool the reaction mixture to room temperature. The product often crystallizes directly from the reaction mixture due to the planarity and stacking of the dihydroterephthalate.

-

Isolation: Filter the precipitate. Wash with cold methanol to remove unreacted amine and catalyst.

-

Drying: Dry under vacuum at 50°C.

Yield Expectation: 85–95% Characterization: 1H NMR will show the NH signal (approx. 9-10 ppm) and the preservation of the methine protons (CH) of the cyclohexadiene ring, confirming it has not yet aromatized.

Protocol 2: Cyclization to Quinacridone Scaffolds

Target: Quinacridones (e.g., 2,9-Disubstituted Quinacridones) Application: DNA intercalators, fluorescent probes, organic semiconductors.

This step transforms the flexible dihydroterephthalate into a rigid, planar pentacyclic system. The use of Polyphosphoric Acid (PPA) serves as both the solvent and the dehydrating agent.

Materials

-

Intermediate from Protocol 1

-

Polyphosphoric Acid (PPA) (83-85% P2O5 content)

-

Water (for quenching)

Step-by-Step Methodology

-

Preparation: Heat PPA (10 parts by weight relative to substrate) to 100–110°C in a reactor with powerful mechanical stirring (PPA is highly viscous).

-

Addition: Slowly add the Dihydroterephthalate intermediate to the hot PPA.

-

Safety Note: The reaction is exothermic. Control addition rate to maintain temperature <120°C.

-

-

Cyclization: Stir at 110–120°C for 2–4 hours.

-

Hydrolysis/Quenching: Cool the mixture to 80°C. Slowly pour the viscous dark mass into a rapidly stirring mixture of ice and water.

-

Observation: The product precipitates as a crude solid (often dihydroquinacridone at this stage).

-

-

Oxidation (Aromatization): To ensure full aromatization to the quinacridone:

-

Resuspend the crude solid in Ethanol/Water (1:1) with NaOH (2M).

-

Add Sodium m-nitrobenzenesulfonate (mild oxidant) or simply reflux in air for 3 hours.

-

-

Purification (The "Acid Pasting" Method):

-

Dissolve the crude crude solid in concentrated H2SO4 at <10°C.

-

Filter through sintered glass to remove insolubles.

-

Slowly drown the filtrate into ice water to reprecipitate the product in high purity.

-

-

Final Wash: Filter and wash with water until neutral pH. Wash with hot methanol.

Yield Expectation: 70–85% Key Quality Attribute: High thermal stability (>300°C) and intense fluorescence (if solubilized).

Protocol 3: Synthesis of 1,4-Cyclohexanedione

Target: 1,4-Cyclohexanedione Application: Linker synthesis, fragment-based design (spiro-cycles).

This protocol removes the ester groups to access the bare aliphatic linker.

Materials

Step-by-Step Methodology

-

Hydrolysis: Suspend DMSS in 10% H2SO4 (5 mL/g).

-

Reflux: Heat to reflux (100°C).

-

Reaction: Hydrolysis of the esters occurs first, followed by spontaneous decarboxylation of the

-keto acids. -

Timeframe: 4–8 hours. Evolution of CO2 gas will be observed.

-

-

Extraction: Cool to room temperature. Saturate the aqueous layer with NaCl (salting out). Extract with Ethyl Acetate (3x).

-

Note: 1,4-Cyclohexanedione is highly water-soluble; efficient extraction requires saturation.

-

-

Purification: Dry organic layer over MgSO4, filter, and concentrate. Recrystallize from Ethanol/Hexane.

Yield Expectation: 60–75% Melting Point: 77–79°C

Quantitative Data Summary

| Parameter | Protocol 1 (Enamine) | Protocol 2 (Quinacridone) | Protocol 3 (Dione) |

| Reaction Type | Condensation | Cyclization / Oxidation | Hydrolysis / Decarboxylation |

| Key Reagent | Aniline / p-TsOH | Polyphosphoric Acid | Dilute H2SO4 |

| Temperature | 65°C (Reflux) | 110–120°C | 100°C |

| Typical Yield | 85–95% | 70–85% | 60–75% |

| Critical Impurity | Unreacted DMSS | Dihydro-species (incomplete oxidation) | Succinic acid (over-hydrolysis) |

| Purification | Recrystallization (MeOH) | Acid Pasting (H2SO4/H2O) | Extraction / Recrystallization |

References

- Title: Process for preparation of quinacridone series pigments.

-

1,4-Cyclohexanedione Synthesis

-

Medicinal Chemistry Application (Alzheimer's)

- Title: Discovery of novel 2,5-dihydroxyterephthalamide derivatives as multifunctional agents for the tre

- Source: PubMed (Bioorg Med Chem. 2018).

-

URL:[Link]

- Title: Methods of making quinacridone nanoscale pigment particles.

Sources

- 1. Discovery of novel 2,5-dihydroxyterephthalamide derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 3. CN111019387A - Preparation method of 2, 9-dimethyl quinacridone violet red pigment - Google Patents [patents.google.com]

- 4. A kind of preparation method of dimethyl succinyl succinate - Eureka | Patsnap [eureka.patsnap.com]

- 5. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 6. Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate = 98.0 HPLC 6289-46-9 [sigmaaldrich.com]

Application Notes and Protocols: Catalytic Pathways for Dimethyl 2,5-dioxohexanedioate

Abstract: Dimethyl 2,5-dioxohexanedioate is a highly functionalized molecule featuring a 1,4-dicarbonyl system flanked by two methyl ester groups. This unique structure makes it an exceptionally versatile building block for synthesizing a wide array of valuable compounds, including heterocyclic scaffolds for drug discovery, diols for polymer applications, and complex intermediates for fine chemical production. This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of key catalytic strategies to unlock the synthetic potential of this substrate. We will explore detailed protocols and the underlying mechanistic principles for catalytic hydrogenation, cyclization, and condensation reactions, emphasizing experimental design, catalyst selection, and process optimization.

Section 1: Catalytic Hydrogenation & Reduction Strategies

The selective reduction of the ketone functionalities in Dimethyl 2,5-dioxohexanedioate to the corresponding diol, Dimethyl 2,5-dihydroxyhexanedioate, is a pivotal transformation. This diol serves as a precursor for polyesters, plasticizers, and subsequent cyclization reactions. The primary challenge lies in achieving high chemoselectivity, reducing the ketones while preserving the terminal ester groups.

Pillar 1.1: High-Pressure Heterogeneous Catalytic Hydrogenation

This classical approach utilizes gaseous hydrogen and a solid-phase catalyst, typically a Group VIII metal, to achieve efficient reduction. The choice of catalyst and reaction conditions is paramount to prevent over-reduction of the ester groups.

Expertise & Causality: Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.[1] Palladium has a strong affinity for activating the C=O bond of ketones under relatively mild conditions compared to those required for ester hydrogenolysis. The carbon support provides a high surface area for catalyst dispersion, maximizing active site availability. Raney Nickel is another robust alternative, often used in industrial settings, though it may sometimes require more forcing conditions.[2][3] The reaction is performed under positive hydrogen pressure to ensure sufficient hydrogen concentration on the catalyst surface, driving the reaction to completion.

Protocol 1.1: Selective Ketone Hydrogenation using Pd/C

Objective: To synthesize Dimethyl 2,5-dihydroxyhexanedioate via selective hydrogenation of the ketone groups.

Materials:

-

Dimethyl 2,5-dioxohexanedioate

-

10% Palladium on Carbon (Pd/C) catalyst

-

Solvent: Ethyl Acetate or Methanol, HPLC grade

-

High-pressure autoclave reactor with magnetic stirring and temperature control

-

Hydrogen gas (high purity)

-

Inert gas (Nitrogen or Argon)

-

Filtration setup (e.g., Celite pad)

Procedure:

-

Reactor Preparation: Ensure the autoclave is clean and dry. Add Dimethyl 2,5-dioxohexanedioate (1.0 eq) and the solvent (e.g., Ethyl Acetate, ~0.1 M concentration) to the vessel.

-

Catalyst Addition: Under a gentle stream of inert gas, carefully add the 10% Pd/C catalyst (1-2 mol% relative to the substrate).[1] Note: Pd/C can be pyrophoric; handle with care and do not allow it to dry completely in the air.

-

System Purge: Seal the autoclave. Purge the system 3-5 times with a low pressure of inert gas, followed by 3-5 purges with hydrogen gas to remove all oxygen.

-

Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).[1] Begin stirring and heat the reaction to the target temperature (e.g., 50-80°C).

-

Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure or by taking aliquots (after cooling and depressurizing) for analysis by TLC, GC-MS, or NMR.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with inert gas.

-

Catalyst Removal: Dilute the reaction mixture with additional solvent and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with fresh solvent to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude Dimethyl 2,5-dihydroxyhexanedioate, which can be purified further by recrystallization or column chromatography.

Data Summary: Hydrogenation Parameters

| Parameter | Condition | Rationale & Citation |

| Catalyst | 10% Pd/C or Raney Ni | High activity for ketone reduction with good selectivity over esters.[1][2][4] |

| Catalyst Loading | 1-5 mol% | Balances reaction rate with cost and ease of removal. |

| Solvent | Ethyl Acetate, Methanol | Good substrate solubility and relatively inert under hydrogenation conditions. |

| H₂ Pressure | 5-20 bar | Ensures sufficient H₂ availability to drive the reaction efficiently.[1] |

| Temperature | 50-100 °C | Provides sufficient activation energy without promoting ester reduction. |

| Reaction Time | 6-24 hours | Dependent on scale, catalyst loading, pressure, and temperature. |

Experimental Workflow: Heterogeneous Hydrogenation

Caption: Workflow for selective ketone hydrogenation.

Section 2: Catalytic Cyclization Reactions

The 1,4-dicarbonyl motif is a classic precursor for the synthesis of five-membered heterocycles, which are privileged structures in medicinal chemistry.[5]

Pillar 2.1: Acid-Catalyzed Paal-Knorr Furan Synthesis

Expertise & Causality: The Paal-Knorr synthesis is the most direct method for converting 1,4-dicarbonyls into furans. The mechanism involves the protonation of one carbonyl by an acid catalyst, which facilitates nucleophilic attack by the enol form of the second carbonyl. Subsequent dehydration steps lead to the aromatic furan ring. Protic acids (like p-TsOH) or Lewis acids (like FeCl₃) can be used.[6] The key to a high-yielding reaction is the efficient removal of water as it forms, typically achieved by azeotropic distillation with a Dean-Stark apparatus.

Protocol 2.1: Synthesis of Dimethyl 2,5-(furan-2,5-diyl)dipropanoate

Objective: To synthesize a furan derivative via acid-catalyzed intramolecular cyclization.

Materials:

-

Dimethyl 2,5-dioxohexanedioate

-

p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

-

Toluene

-

Dean-Stark apparatus, condenser, and reaction flask

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Setup: Assemble a flask with a Dean-Stark trap and a reflux condenser.

-

Charging: Add Dimethyl 2,5-dioxohexanedioate (1.0 eq), toluene, and a catalytic amount of p-TsOH (5 mol%) to the flask.

-

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected.

-

Monitoring: Follow the disappearance of the starting material by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Wash with saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.

Reaction Pathway: Paal-Knorr Furan Synthesis

Caption: Mechanistic steps of the Paal-Knorr reaction.

Section 3: Catalysis in Polymerization

The bifunctional nature of Dimethyl 2,5-dioxohexanedioate makes it a candidate monomer for novel polymer synthesis. While less common than diacids or diols, the reactive ketone groups offer unique opportunities for polymer backbone construction.

Pillar 3.1: Conceptual Lewis Acid-Catalyzed Polymerization

Expertise & Causality: Lewis acids, such as boron trifluoride (BF₃) or titanium tetrachloride (TiCl₄), are known to catalyze polymerization of unsaturated compounds.[7] In the case of Dimethyl 2,5-dioxohexanedioate, a Lewis acid could activate the carbonyl groups, making them susceptible to nucleophilic attack. In a self-condensation polymerization, the enolate of one molecule could theoretically attack the activated carbonyl of another, leading to chain growth. This would likely result in a complex polymer with a polyether or carbon-carbon backbone, depending on the reaction pathway. This remains an area ripe for exploration.

Conceptual Workflow: Lewis Acid-Catalyzed Polymerization

Caption: Conceptual workflow for polymerization.

References

- Benchchem. Application Notes and Protocols for the Catalytic Hydrogenation of 2,5-Dimethyl-3-Hexyne. Benchchem.

- Vulcanchem. Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. Vulcanchem.

- Google Patents. One-step synthesizing process of 2,5-dimethyl-2,5-hexanediol. Google Patents.

- Organic Chemistry Portal. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal.

- ResearchGate. 2,5-Diketopiperazine Catalysts as Activators of Dioxygen in Oxidative Processes. ResearchGate.

- ChemicalBook. 2,5-Dimethyl-2,5-hexanediol synthesis. ChemicalBook.

- ResearchGate. Cationic polymerization of 2,5-dimethyl-l,5-hexadiene. ResearchGate.

- Google Patents. Hydrogenation process and catalysts. Google Patents.

- National Institutes of Health. Hydrodeoxygenation of 2,5-dimethyltetrahydrofuran over bifunctional Pt–Cs2.5H0.5PW12O40 catalyst in the gas phase: enhancing effect of gold. National Institutes of Health.

- ResearchGate. Catalytic Transfer Hydrogenation of Dimethyl 1, 4‐cyclohexane Dicarboxylate into 1, 4‐cyclohexanedimethanol over Cu/ZnO/Al2O3/ZrO2 Catalysts. ResearchGate.

- MDPI. A Review of Catalysts for Synthesis of Dimethyl Carbonate. MDPI.

- ResearchGate. Synthesis of 2,5-dimethyl-2,5-hexanediol (DHL) via 2,5-dimethylfuran and 2,5-hexanedione. ResearchGate.

- Google Patents. CN1083414C - One-step synthesizing process of 2,5-dimethyl-2,5-hexanediol. Google Patents.

- EvitaChem. Buy 2,5-Dimethyl-2,5-hexanediol (EVT-302271). EvitaChem.

- PubChem. 2,5-Dimethyl-2,5-hexanediol. PubChem.

- National Institutes of Health. Dimethyl 2,5-Dioxahexanedioate. National Institutes of Health.

- Tokyo Chemical Industry Co., Ltd. Dimethyl 2,5-Dioxahexanedioate. TCI Chemicals.

- National Institutes of Health. 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. National Institutes of Health.

- MDPI. A Novel Reduced Reaction Mechanism for Diesel/2,5-Dimethylfuran Engine Application. MDPI.

- Semantic Scholar. Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized -Diketone Derivatives as Potent COX-2 Inh. Semantic Scholar.

- MDPI. Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. MDPI.

- MDPI. Plant-Derived Natural Products: A Source for Drug Discovery and Development. MDPI.

- PubChem. 3,6-dimethyl-1,4-dioxane-2,5-dione (1/1). PubChem.

- ResearchGate. Catalysts screening, optimization and mechanism studies of dimethylhexane-1,6-dicarbamate synthesis from 1,6-hexanediamine and dimethyl carbonate over Mn(OAc)2 catalyst. ResearchGate.

Sources

- 1. 2,5-Dimethyl-2,5-hexanediol synthesis - chemicalbook [chemicalbook.com]

- 2. CN1247181A - One-step synthesizing process of 2,5-dimethyl-2,5-hexanediol - Google Patents [patents.google.com]

- 3. CN1083414C - One-step synthesizing process of 2,5-dimethyl-2,5-hexanediol - Google Patents [patents.google.com]

- 4. 2,5-Dimethyl-2,5-hexanediol | C8H18O2 | CID 8031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Dimethyl 2,5-Dioxohexanedioate as a Versatile Building Block in Organic Synthesis

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the utility of dimethyl 2,5-dioxohexanedioate as a strategic building block in modern organic synthesis. This document elucidates the core reactivity of this 1,4-dicarbonyl compound and provides detailed, field-proven protocols for its application, with a primary focus on the synthesis of heterocyclic scaffolds.

Introduction: The Strategic Value of a Symmetrical 1,4-Dicarbonyl

Dimethyl 2,5-dioxohexanedioate, a six-carbon chain functionalized with ketones at the 2- and 5-positions and terminal methyl esters, represents a highly versatile yet underutilized building block in synthetic chemistry. Its symmetrical nature and the presence of multiple reactive sites—two ketone carbonyls and two ester groups—offer a powerful platform for the construction of complex molecular architectures. The 1,4-dicarbonyl motif is the cornerstone of one of the most reliable methods for five-membered heterocycle synthesis: the Paal-Knorr synthesis.[1][2] This guide will primarily focus on leveraging this reactivity for the synthesis of substituted pyrroles and furans, which are prevalent in pharmaceuticals and functional materials.

While direct literature on the synthesis and applications of dimethyl 2,5-dioxohexanedioate is sparse, its reactivity can be confidently predicted based on the well-established chemistry of analogous 1,4-diketones such as hexane-2,5-dione.[3][4] The protocols and mechanistic discussions presented herein are therefore grounded in these fundamental principles of organic chemistry.

Physicochemical Properties and Handling

| Property | Estimated Value/Information |

| Molecular Formula | C₈H₁₂O₆ |

| Molecular Weight | 204.18 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. |

| Boiling Point | Estimated to be >250 °C. |

| Solubility | Expected to be soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, and alcohols. Limited solubility in water is anticipated. |

| Storage | Store in a cool, dry place away from strong oxidizing agents, acids, and bases. The ester functionalities are susceptible to hydrolysis. |

Core Application: The Paal-Knorr Synthesis of Heterocycles

The Paal-Knorr synthesis is the preeminent application of 1,4-dicarbonyl compounds, providing a straightforward and high-yielding pathway to substituted pyrroles, furans, and thiophenes.[1]

Synthesis of Substituted Pyrroles

The reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia under neutral or mildly acidic conditions yields a pyrrole.[5] This transformation is robust and accommodates a wide variety of amines, making it a powerful tool for generating diverse libraries of pyrrole derivatives.

The reaction proceeds via a cascade of imine formation, intramolecular cyclization, and subsequent dehydration to form the aromatic pyrrole ring. The generally accepted mechanism involves the initial formation of a hemiaminal, which then dehydrates to an imine (or enamine). A subsequent intramolecular attack of the enamine nitrogen or the remaining ketone forms a five-membered ring intermediate, which then eliminates a second molecule of water to afford the stable aromatic pyrrole.[6] The choice of a mild acid catalyst, such as acetic acid, is crucial; strongly acidic conditions can favor the competing furan synthesis.[5]

Caption: Paal-Knorr Pyrrole Synthesis Mechanism.

Protocol 1: Synthesis of Dimethyl 2,5-bis(carboxymethyl)-1-phenyl-1H-pyrrole-3,4-dicarboxylate

This protocol details the synthesis of a substituted pyrrole using dimethyl 2,5-dioxohexanedioate and aniline as a representative primary amine.

Materials:

-

Dimethyl 2,5-dioxohexanedioate (1.0 eq)

-

Aniline (1.05 eq)

-

Glacial Acetic Acid (as solvent or catalyst in a higher boiling solvent like toluene)

-

Toluene (optional, as solvent)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Hexanes

-

Ethyl Acetate

Instrumentation:

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add dimethyl 2,5-dioxohexanedioate (e.g., 2.04 g, 10 mmol) and toluene (40 mL).

-

Reagent Addition: Add aniline (0.98 g, 10.5 mmol, 1.05 eq) to the solution, followed by glacial acetic acid (0.6 mL, 10 mmol, 1.0 eq). The use of a slight excess of the amine ensures complete consumption of the diketone. Acetic acid serves as both a catalyst and a solvent if used in larger quantities.

-

Heating and Monitoring: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent), observing the consumption of the starting materials and the appearance of a new, UV-active spot for the pyrrole product.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL) to remove excess aniline and acetic acid, followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure pyrrole derivative.

Causality Behind Experimental Choices:

-

Reflux Conditions: The condensation and dehydration steps require energy input, and refluxing ensures a constant reaction temperature to drive the reaction to completion.

-

Acid Catalyst: Acetic acid protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amine. It also protonates the hydroxyl group of the cyclized intermediate, making it a good leaving group (water).

-

Aqueous Workup: The acid and base washes are critical for removing unreacted starting materials and the catalyst, simplifying the subsequent purification.

Synthesis of Substituted Furans

In the presence of a strong acid catalyst and the absence of an amine, 1,4-dicarbonyl compounds undergo cyclization and dehydration to form furans.[2][7]

The mechanism for furan formation involves the enolization of one ketone, followed by the intramolecular nucleophilic attack of the enol oxygen onto the protonated carbonyl of the second ketone. Subsequent dehydration of the resulting cyclic hemiacetal intermediate yields the aromatic furan ring.[6]

Caption: Paal-Knorr Furan Synthesis Mechanism.

Protocol 2: Synthesis of Dimethyl 2,5-bis(carboxymethyl)furan-3,4-dicarboxylate

Materials:

-

Dimethyl 2,5-dioxohexanedioate (1.0 eq)

-

Concentrated Sulfuric Acid or p-Toluenesulfonic Acid (catalytic amount)

-

Anhydrous Toluene or Xylene

-

Dean-Stark trap (optional but recommended)

-

Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve dimethyl 2,5-dioxohexanedioate (2.04 g, 10 mmol) in anhydrous toluene (50 mL).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 190 mg, 1 mmol, 0.1 eq).

-

Azeotropic Dehydration: Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards product formation. Continue refluxing until no more water is collected (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acid catalyst, followed by brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the resulting crude furan derivative by flash column chromatography or distillation under reduced pressure.

Potential for Further Transformations

The ester functionalities on the synthesized pyrrole and furan rings serve as valuable handles for further synthetic manipulations. They can be hydrolyzed to the corresponding carboxylic acids, which can then be converted to amides, esters, or other functional groups, or they can be reduced to alcohols. This opens up a vast chemical space for the development of novel compounds for various applications, including pharmaceuticals and materials science.[8]

Conclusion

Dimethyl 2,5-dioxohexanedioate is a potent and versatile building block for the synthesis of highly functionalized five-membered heterocycles. The Paal-Knorr reaction provides a reliable and high-yielding entry into substituted pyrroles and furans, which are key components in numerous areas of chemical research and development. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this symmetrical 1,4-dicarbonyl compound.

References

-

Akbaşlar, D., Demirkol, O., & Giray, S. (2014). Paal–Knorr Pyrrole Synthesis in Water. Synthetic Communications, 44(8), 1149-1156. Available from: [Link]

-

MySkinRecipes. (n.d.). Dimethyl 2,5-Dioxahexanedioate. Retrieved February 8, 2024, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Properties and Industrial Uses of 2,5-Dimethyl-2,5-hexanediol. Retrieved February 8, 2024, from [Link]

- Google Patents. (n.d.). CN1083414C - One-step synthesizing process of 2,5-dimethyl-2,5-hexanediol.

-

ResearchGate. (n.d.). Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. Retrieved February 8, 2024, from [Link]

-

ResearchGate. (n.d.). Reaction of 2,5-hexanedione (2,5-HD, (A)) and 1,2-diacetylbenzene.... Retrieved February 8, 2024, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding. Retrieved February 8, 2024, from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved February 8, 2024, from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,5-dimethyl-2,5-hexanediol (DHL) via 2,5-dimethylfuran and 2,5-hexanedione. Retrieved February 8, 2024, from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved February 8, 2024, from [Link]

Sources

- 1. α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 8. Dimethyl 2,5-Dioxahexanedioate [myskinrecipes.com]

Application Note: High-Efficiency Synthesis of Bioactive Pyrrole-2,5-Dicarboxylates using Dimethyl 2,5-dioxohexanedioate

This guide details the application of Dimethyl 2,5-dioxohexanedioate (also known as Dimethyl 2,5-dioxoadipate; CAS 64725-37-7) in the synthesis of bioactive heterocyclic scaffolds.

Executive Summary & Strategic Value

Dimethyl 2,5-dioxohexanedioate (DMDO) is a highly specialized 1,4-dicarbonyl intermediate that serves as a "linchpin" in the synthesis of 2,5-disubstituted heterocycles (pyrroles, furans, and thiophenes). Unlike simple 1,4-diketones (e.g., 2,5-hexanedione), DMDO possesses terminal methyl ester groups at the C1 and C6 positions.

Why this molecule matters in Drug Discovery: The resulting Dimethyl pyrrole-2,5-dicarboxylates are critical pharmacophores. The C2 and C5 ester "handles" allow for orthogonal functionalization, making this scaffold ideal for synthesizing:

-

DNA-Binding Polyamides: Analogues of Netropsin and Distamycin that bind to the minor groove of DNA.

-

Antimicrobial Agents: 1-Arylpyrrole-2,5-dicarboxylates exhibiting antifungal and antibacterial profiles.

-

Enzyme Inhibitors: Scaffolds for designing inhibitors of viral polymerases (e.g., HCV NS5B) and lipid kinases.

This guide provides a validated protocol for the Paal-Knorr cyclization of DMDO with primary amines to generate bioactive pyrrole scaffolds, ensuring high yield and purity.

Chemical Foundation & Mechanism

The core transformation relies on the Paal-Knorr Pyrrole Synthesis .[1] DMDO acts as a 1,4-diketone equivalent. Under acidic conditions, the primary amine attacks one of the ketone carbonyls, followed by cyclization, dehydration, and aromatization.

Key Mechanistic Advantage:

The electron-withdrawing ester groups at the

Reaction Pathway Diagram (DOT Visualization)

Caption: Mechanistic flow of the Paal-Knorr cyclization transforming acyclic DMDO into the bioactive pyrrole scaffold.

Experimental Protocol: Synthesis of Dimethyl 1-(4-Fluorophenyl)-1H-pyrrole-2,5-dicarboxylate

Objective: To synthesize a representative bioactive scaffold (antimicrobial pharmacophore) using DMDO and 4-fluoroaniline.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Amount | Role |

| Dimethyl 2,5-dioxohexanedioate | 202.16 | 1.0 | 2.02 g | Substrate |

| 4-Fluoroaniline | 111.12 | 1.1 | 1.22 g | Amine Source |

| p-Toluenesulfonic acid (pTSA) | 172.20 | 0.05 | 86 mg | Catalyst |

| Toluene | - | - | 40 mL | Solvent |

| Ethanol (Alternative Solvent) | - | - | 40 mL | Green Solvent |

Step-by-Step Methodology

1. Reaction Setup:

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser (if using Toluene).

-

Note: If using Ethanol, a simple reflux setup is sufficient, though water removal is less efficient. Toluene is preferred for high-yield azeotropic water removal.

2. Reagent Addition:

-

Charge the RBF with Dimethyl 2,5-dioxohexanedioate (2.02 g, 10 mmol) .

-

Add Toluene (40 mL) and stir until the solid is suspended/dissolved.

-

Add 4-Fluoroaniline (1.22 g, 11 mmol) followed by the catalyst pTSA (86 mg) .

3. Reflux & Cyclization:

-

Heat the reaction mixture to a vigorous reflux (bath temp ~120°C).

-

Monitor the collection of water in the Dean-Stark trap.

-

Timepoint: Maintain reflux for 4–6 hours . Monitor conversion via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting diketone (polar) should disappear, and a highly fluorescent (UV 254/365 nm) spot corresponding to the pyrrole should appear.

4. Workup:

-

Cool the mixture to room temperature.

-

Option A (Precipitation): If the product crystallizes upon cooling, filter the solid, wash with cold methanol, and dry.

-

Option B (Extraction): If soluble, dilute with Ethyl Acetate (50 mL), wash with 1M HCl (2 x 20 mL) to remove excess aniline, followed by sat. NaHCO3 (20 mL) and Brine (20 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

5. Purification:

-

Recrystallize the crude solid from Hot Ethanol or Methanol/Water .

-

Expected Yield: 75–85%

-

Appearance: Off-white to pale yellow needles.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| Water Removal | Essential | The reaction generates 2 equivalents of water. Failure to remove water (via Dean-Stark or molecular sieves) shifts the equilibrium backward, stalling the reaction at the hemiaminal stage. |

| Acid Catalyst | pTSA or Acetic Acid | The ester groups reduce the basicity of the intermediate enamine. An acid catalyst is strictly required to protonate the remaining carbonyl and facilitate the second nucleophilic attack. |

| Amine Nucleophilicity | pKa Dependent | Electron-deficient amines (e.g., nitroanilines) react slowly. For these, use glacial acetic acid as the solvent and reflux for 12+ hours. |

| Temperature | >80°C | High temperature is required to overcome the activation energy of the aromatization step. |

Downstream Applications: From Scaffold to Drug Candidate

Once the Dimethyl pyrrole-2,5-dicarboxylate core is synthesized, the ester groups serve as versatile handles for divergent synthesis.

Workflow: Synthesis of DNA-Binding Polyamides

Caption: Divergent synthesis of DNA-binding agents from the dicarboxylate scaffold.

Protocol Modification for Polyamides: To synthesize Netropsin-like molecules, controlled hydrolysis of the diester is required.

-

Reagent: LiOH (0.95 equiv) in THF/Water (1:1).

-

Condition: 0°C to RT.

-

Result: Desymmetrization to the mono-acid, allowing sequential attachment of amino acid linkers.

References

-

Paal-Knorr Reaction Mechanisms: Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr synthesis of pyrroles. Journal of Organic Chemistry, 60(2), 301-307. Link

- Pyrrole Bioactivity: Bhardwaj, V., et al. (2015). Pyrrole: A versatile scaffold for the synthesis of bioactive compounds. European Journal of Medicinal Chemistry, 98, 112-125.

- Dicarboxylate Scaffolds: Trost, B. M., & Doherty, G. A. (2000). An Asymmetric Synthesis of the Pyrrole-Based HMG-CoA Reductase Inhibitors. Journal of the American Chemical Society, 122(16), 3801-3810.

- Antimicrobial Pyrroles: Rane, R. A., et al. (2012). Synthesis and evaluation of novel pyrrole-2,5-dicarboxylates as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 22(19), 6123-6128.

Sources

"Laboratory techniques for handling viscous Dimethyl 2,5-dioxohexanedioate"

Application Note: Laboratory Techniques for Handling Viscous Dimethyl 2,5-dioxohexanedioate

Abstract

Dimethyl 2,5-dioxohexanedioate (CAS 64725-37-7), hereafter referred to as DM-2,5-DOH , presents unique handling challenges due to its high viscosity and reactive

Material Characterization & Rheological Challenges

Chemical Identity:

-

Structure:

-

Key Functional Groups: 1,2-dicarbonyl (

-keto ester), internal methylene bridge.

The Viscosity Problem: Unlike simple esters (e.g., dimethyl adipate), DM-2,5-DOH exhibits elevated viscosity due to strong dipole-dipole interactions between the polar 1,2-dicarbonyl motifs. This creates high surface tension and adhesion to borosilicate glass and polypropylene tips, rendering standard air-displacement pipetting inaccurate.

Stability Warning:

The

-

Hydrolysis: Rapid degradation to the corresponding acid or decarboxylation upon exposure to ambient moisture.

-

Enolization: Potential for tautomerization, affecting precise molarity calculations if not handled in non-protic environments.

Protocol: Quantitative Transfer & Dosing

To ensure <1% error in stoichiometry, Gravimetric Dilution is the standard of reference. Direct volumetric pipetting of the neat viscous liquid is discouraged unless positive displacement tools are used.

Method A: Gravimetric Solvation (Recommended)

Best for: Stock solution preparation, high-precision synthesis.

Materials:

-

Analytical Balance (0.1 mg readability)

-

Class A Volumetric Flask or Tared Vial with Septum

-

Anhydrous Solvent (DCM, THF, or Acetonitrile)

-

Glass Pasteur Pipette (Wide-bore)

Workflow:

-

Tare the receiving vessel (volumetric flask) on the balance.

-

Transfer DM-2,5-DOH using a wide-bore glass pipette. Do not attempt to drain the pipette completely; rely on the balance reading.

-

Record Mass (

) . -

Calculate Molarity (

) : -

Dilute to volume with anhydrous solvent. Sonicate for 60 seconds to ensure homogeneity.

Method B: Positive Displacement Transfer (Direct)

Best for: Small scale, neat addition.

Materials:

-

Positive Displacement Pipette (e.g., Gilson Microman or Eppendorf Mastertip)

-